molecular formula C10H12BrNO2 B1629015 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine CAS No. 422557-23-1

3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine

Cat. No. B1629015
Key on ui cas rn: 422557-23-1
M. Wt: 258.11 g/mol
InChI Key: CUKMIVLQESOXKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06890935B2

Procedure details

To a mixture of 5-bromo-3-pyridinol (5.22 g, 30 mmol), toluene (150 mL), triphenylphosphine (11.8 g, 45 mmol) and tetrahydropyran-4-ol (4.7 g, 45 mmol) was slowly added diethyl azodicarboxylate (7.1 mL, 45 mmol). The mixture was heated at reflux for 20 h, then cooled to room temperature, washed with water (3×100 mL) and then brine (100 mL), then dried (MgSO4), filtered and concentrated by rotary evaporation. The crude oil was treated with diisopropyloxide (50 mL) and the solid thus obtained was filtered and washed with diisopropyloxide (20 mL). The combined filtrates were concentrated by rotary evaporation and purified by column chromatography on silica gel, eluting with ethyl acetate/cyclohexane (20/80, v/v). Selected fractions containing the product were concentrated via rotary evaporation to give 5 g (65%) of a yellow oil.
Quantity
5.22 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
7.1 mL
Type
reactant
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[N:6][CH:7]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[O:28]1[CH2:33][CH2:32][CH:31](O)[CH2:30][CH2:29]1.N(C(OCC)=O)=NC(OCC)=O>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:7]=[N:6][CH:5]=[C:4]([O:8][CH:31]2[CH2:32][CH2:33][O:28][CH2:29][CH2:30]2)[CH:3]=1

Inputs

Step One
Name
Quantity
5.22 g
Type
reactant
Smiles
BrC=1C=C(C=NC1)O
Name
Quantity
11.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
4.7 g
Type
reactant
Smiles
O1CCC(CC1)O
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
diethyl azodicarboxylate
Quantity
7.1 mL
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 h
Duration
20 h
WASH
Type
WASH
Details
washed with water (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine (100 mL), then dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
ADDITION
Type
ADDITION
Details
The crude oil was treated with diisopropyloxide (50 mL)
CUSTOM
Type
CUSTOM
Details
the solid thus obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with diisopropyloxide (20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with ethyl acetate/cyclohexane (20/80
ADDITION
Type
ADDITION
Details
Selected fractions containing the product
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated via rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC=C(C1)OC1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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